molecular formula C38H56N4O8 B14687540 Resibufotoxin CAS No. 35455-32-4

Resibufotoxin

Cat. No.: B14687540
CAS No.: 35455-32-4
M. Wt: 696.9 g/mol
InChI Key: PRMSQJQRXAFMHG-IXUIALERSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of resibufotoxin involves several steps, starting from simpler steroidal precursors. The key steps include the formation of the bufadienolide core structure, followed by specific functional group modifications to achieve the desired bioactivity . Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the bufadienolide ring system .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the parotid glands of toads, remains a viable method. This involves the careful collection and purification of the toxin from toad secretions, followed by further refinement to isolate this compound .

Mechanism of Action

Resibufotoxin exerts its effects primarily through inhibition of the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This results in enhanced cardiac muscle contraction, which is the basis for its cardiotonic effects . The molecular targets include the sodium-potassium ATPase enzyme and associated ion channels .

Comparison with Similar Compounds

Similar Compounds

  • Bufalin
  • Bufotenine
  • Bufotalin
  • Cinobufagin
  • Marinobufagin

Uniqueness

Resibufotoxin is unique among bufadienolides due to its specific structural features and potent bioactivity. Compared to other similar compounds, this compound has a distinct balance of cardiotoxic and therapeutic properties, making it a valuable compound for both research and potential therapeutic applications .

Properties

CAS No.

35455-32-4

Molecular Formula

C38H56N4O8

Molecular Weight

696.9 g/mol

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[[8-[[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid

InChI

InChI=1S/C38H56N4O8/c1-36-17-15-25(49-33(45)10-6-4-3-5-9-31(43)42-29(34(46)47)8-7-19-41-35(39)40)20-24(36)12-13-27-26(36)16-18-37(2)28(21-30-38(27,37)50-30)23-11-14-32(44)48-22-23/h11,14,22,24-30H,3-10,12-13,15-21H2,1-2H3,(H,42,43)(H,46,47)(H4,39,40,41)/t24-,25+,26+,27-,28-,29-,30-,36+,37-,38-/m1/s1

InChI Key

PRMSQJQRXAFMHG-IXUIALERSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)OC(=O)CCCCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)OC(=O)CCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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